
shikonin
Overview
Description
shikonin is a natural pigment composed of this compound and alkannin, which are enantiomers. These compounds are naphthoquinone derivatives and are primarily extracted from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma . This compound has been traditionally used in herbal medicine and has gained attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of shikalkin involves several steps, starting from naphthazarin. The key intermediate, 2-formyl-1,4,5,8-tetramethoxynaphthalene, is prepared through 1,4,5,8-tetramethoxynaphthalene, which can be obtained from 1,5-naphthalenediol via three steps or from naphthazarin via one step . The side-chain introduction is achieved using Grignard reactions followed by demethylations .
Industrial Production Methods
Industrial production of shikalkin is often achieved through plant cell culture technologies. Techniques such as Arnebia euchroma callus culture and the use of fungal elicitors like Rhizoctonia solani have been employed to enhance shikalkin production . These methods involve the proliferation of plant cells on growth media and subsequent transfer to pigment production media containing specific elicitors .
Chemical Reactions Analysis
shikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents for side-chain introduction and demethylating agents for removing methoxy groups . The major products formed from these reactions are shikalkin and its derivatives, such as dihydroshikalkin .
Scientific Research Applications
Anticancer Properties
Shikonin has demonstrated potent anticancer effects across various cancer types. Its mechanisms of action include:
- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells by targeting mitochondria, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction . In studies involving murine models and human cancer cell lines, this compound has shown efficacy in inhibiting tumor growth and inducing cell death through multiple pathways, including caspase activation and proteasome inhibition .
- Breast Cancer Treatment : A comprehensive review indicated that this compound significantly reduces cell viability, proliferation, migration, and invasion in breast cancer cells. It also enhances the efficacy of conventional treatments when used in combination with other agents .
- Clinical Trials : A clinical trial involving late-stage lung cancer patients showed that a this compound-containing mixture resulted in a 63.3% effective rate in reducing tumor growth, with a remission rate of 36.9% and a one-year survival rate of 47.3% .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Mechanism : It inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by targeting the proteasome, which is crucial for inflammatory signaling pathways . Studies have shown that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α in macrophage cultures .
- Potential Applications : Given its efficacy comparable to dexamethasone in reducing inflammation, this compound holds promise as an anti-inflammatory agent in clinical applications .
Wound Healing
This compound has been traditionally used for wound healing due to its antimicrobial and anti-inflammatory properties:
- Mechanism : It promotes granulation tissue formation and enhances the healing process by modulating inflammatory responses and promoting angiogenesis .
- Case Studies : Research indicates that this compound accelerates wound healing in various animal models, showcasing its potential for clinical use in treating chronic wounds and burns .
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial properties:
- Efficacy Against Pathogens : Studies have confirmed its effectiveness against various bacteria and fungi, making it a valuable compound for developing new antimicrobial agents .
- Applications in Food Preservation : this compound's antimicrobial properties can be utilized in food packaging to enhance shelf life and safety by preventing microbial contamination .
Cosmetic Applications
Due to its antioxidant properties, this compound is increasingly being explored for cosmetic applications:
- Skin Care Products : this compound is incorporated into formulations aimed at improving skin health due to its ability to reduce oxidative stress and inflammation .
- Natural Coloring Agent : Its vibrant red pigment has been used historically as a dye in cosmetics and textiles, further expanding its commercial applications .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis via mitochondrial targeting | Reduces tumor growth; effective in clinical trials |
Anti-inflammatory | Inhibits NF-κB via proteasome inhibition | Comparable efficacy to dexamethasone |
Wound Healing | Promotes granulation tissue formation | Accelerates healing in animal models |
Antimicrobial | Broad-spectrum activity against pathogens | Effective as a food preservative |
Cosmetic | Antioxidant properties; natural dye | Used in skin care products |
Mechanism of Action
shikonin exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating reactive oxygen species (ROS) levels and activating signaling pathways such as ERK, MAPK, and JNK . Additionally, shikalkin can inhibit inflammatory responses by targeting key inflammatory mediators .
Comparison with Similar Compounds
shikonin is unique due to its dual composition of this compound and alkannin, which are enantiomers. Similar compounds include:
This compound: A naphthoquinone derivative with similar pharmacological properties.
Alkannin: The enantiomer of this compound, also exhibiting similar bioactivities.
Cycloshikalkin: A related compound with a cyclized monoterpenoid side chain.
This compound stands out due to its combined properties of both this compound and alkannin, offering a broader spectrum of biological activities .
Biological Activity
Shikonin is a naphthoquinone compound derived from the roots of Lithospermum erythrorhizon, a plant used in traditional medicine. It has garnered attention for its diverse biological activities, particularly its antitumor properties. This article synthesizes findings from various studies to detail the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer types, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer treatment:
1. Induction of Apoptosis
- This compound induces apoptosis in various cancer cell lines by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-x. This balance shifts the cell fate towards apoptosis, as evidenced in studies involving choriocarcinoma and ovarian cancer cells .
2. Inhibition of Tumor Growth
- The compound inhibits tumor growth through several signaling pathways:
- PI3K/AKT Pathway : this compound disrupts this pathway, which is often activated in cancers, leading to reduced cell proliferation and increased apoptosis .
- HIF-1α/PKM2 Pathway : In esophageal cancer models, this compound has been shown to inhibit HIF-1α and PKM2 expression, leading to decreased tumor viability and induced cell cycle arrest .
3. Activation of MAPK Pathways
- This compound activates MAPK pathways (JNK, p38) that are crucial for mediating cellular responses to stress and apoptosis. This activation is associated with increased reactive oxygen species (ROS) production, which further promotes apoptotic signaling .
4. Immune Modulation
- Beyond direct cytotoxic effects, this compound can stimulate specific anti-tumor immunity by promoting dendritic cell maturation, enhancing the immune system's ability to target cancer cells .
Efficacy Against Various Cancers
This compound has demonstrated significant anti-cancer effects across multiple types of malignancies:
Clinical Trials
A clinical trial involving 19 patients with late-stage lung cancer revealed promising results with this compound:
- Effective Rate : 63.3%
- Remission Rate : 36.9%
- One-Year Survival Rate : 47.3%
- Patients reported improved appetite and body weight without significant side effects on major organs .
Animal Models
In a study using KMF mice bearing P388 leukemia cells:
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie shikonin-induced apoptosis in cancer cells?
this compound triggers apoptosis primarily via the mitochondrial pathway, characterized by depolarization of mitochondrial membrane potential (Δψm), upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and activation of caspases-9 and -3. Flow cytometry and confocal microscopy with JC-1 staining are critical for validating Δψm changes, while Western blotting confirms protein expression dynamics . Additionally, this compound modulates MAPK signaling (JNK, p38, ERK), as demonstrated by inhibitor assays (e.g., SP600125 for JNK), which attenuate apoptotic effects .
Q. How does this compound influence autophagy in colorectal cancer cells?
this compound upregulates ATG7, a key autophagy-related E1 ligase, promoting autophagosome formation while downregulating p62/SQSTM1, a marker of autophagic flux. Western blotting and immunofluorescence are essential for tracking ATG7 and p62 levels. Researchers should pair these with LC3-II puncta analysis to confirm autophagic activity. Note that this compound-induced autophagy may synergize with apoptosis via cross-talk between MAPK and ATG7 pathways .
Q. What experimental models are suitable for studying this compound’s anti-proliferative effects?
In vitro models like SNU-407 (colorectal cancer) and SMMC-7721 (hepatoma) cells are widely used, with MTT assays for viability and flow cytometry for cell-cycle analysis (e.g., S-phase arrest in MC3T3-E1 osteoblasts). For in vivo validation, monocrotaline (MCT)-induced pulmonary hypertension in rats assesses hemodynamic changes via echocardiography and right heart catheterization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual role: promoting osteoblast proliferation vs. inducing cancer cell death?
Cell-type specificity and signaling context are critical. In osteoblasts, this compound activates BMP-2/Smad5, enhancing Runx2 and ALP expression, while in cancer cells, it suppresses glycolysis (e.g., PKM2 inhibition) and activates pro-apoptotic MAPK pathways. Dose-response studies (e.g., 0.1–10 μM) and tissue-specific knockout models (e.g., Smad5 deletion) can clarify these divergent effects .
Q. What strategies optimize this compound’s bioavailability and reduce off-target toxicity in preclinical models?
Structural modification (e.g., conjugation with UV-SCL to enhance water solubility) and nanoformulation (liposomal encapsulation) are promising. Pharmacokinetic studies using HPLC-MS/MS quantify bioavailability, while RNA-seq identifies off-target gene expression changes. Validate efficacy-toxicity ratios in orthotopic tumor models .
Q. How should researchers design experiments to validate this compound’s role in metabolic reprogramming?
Combine glycolysis assays (e.g., lactate production and glucose uptake) with Seahorse extracellular flux analysis to measure oxygen consumption (OCR) and extracellular acidification rates (ECAR). In pulmonary arterial smooth muscle cells (PASMCs), this compound’s inhibition of PKM2 reduces aerobic glycolysis, which can be confirmed via siRNA-mediated PKM2 knockdown .
Q. What methods address conflicting data on this compound’s dose-dependent effects across studies?
Standardize protocols for cell culture (e.g., serum concentration, passage number) and this compound preparation (e.g., DMSO concentration ≤0.1%). Use dose-time matrices (e.g., 0.5–20 μM over 24–72 hours) and meta-analysis of published IC50 values. For in vivo studies, adjust dosing regimens based on pharmacokinetic parameters like half-life .
Q. Methodological Considerations
Q. How to structure a PICOT-based research question for this compound’s therapeutic evaluation?
- Population : MCT-induced PAH rats.
- Intervention : Oral this compound (10 mg/kg/day).
- Comparison : Untreated PAH controls.
- Outcome : RVSP reduction, PAAT improvement.
- Time : 4-week treatment. This framework ensures alignment with preclinical goals, as seen in hemodynamic studies .
Q. What controls are essential in this compound-related apoptosis assays?
Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism-specific effects. For Western blotting, normalize to β-actin and include loading controls .
Q. How to validate this compound’s target engagement in signaling pathways?
Use kinase activity assays (e.g., ERK phosphorylation via ELISA) and co-immunoprecipitation (e.g., ATG7-p62 interaction). CRISPR-Cas9 knockout models (e.g., ATG7−/− cells) or dominant-negative constructs further confirm pathway specificity .
Properties
IUPAC Name |
5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZONWMXZKDMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862100 | |
Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in aqueous solutions | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.373 g/cu cm | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin... | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellow crystalline powder | |
CAS No. |
54952-43-1, 517-88-4, 517-89-5 | |
Record name | (+-)-Shikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |
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Record name | Alkannin | |
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Record name | Alkannin | |
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Record name | ARNEBIN-4 | |
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Record name | shikonin | |
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Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C, 116 - 117 °C | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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